7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a complex organic compound primarily utilized in research settings. Its molecular formula is , with a molecular weight of approximately 415.49 g/mol. This compound is characterized by its unique structure that includes a purine base modified with various functional groups, contributing to its biological activity and potential applications in pharmacology and biochemistry.
This compound belongs to the class of purines, which are nitrogen-containing compounds that play crucial roles in biological systems, particularly in the formation of nucleic acids and energy transfer (e.g., ATP). Its specific modifications give it distinct properties that may influence its biological interactions.
The synthesis of 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione typically involves multi-step synthetic pathways. These pathways often include:
Specific reagents and conditions (such as temperature and solvent choice) are critical for optimizing yield and purity during synthesis. Detailed protocols are typically found in specialized organic chemistry literature or patent filings related to similar compounds.
The molecular structure of 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione features a purine core with several substituents that enhance its solubility and biological activity. The structural representation can be described using InChI and SMILES notations:
InChI=1S/C21H29N5O4/c1-6-9-22-20-23-18-17(19(28)25(5)21(29)24(18)4)26(20)11-15(27)12-30-16-8-7-13(2)14(3)10-16/h7-8,10,15,27H,6,9,11-12H2,1-5H3,(H,22,23)
CCCNC1=NC2=C(N1CC(COC3=CC(=C(C=C3)C)C)O)C(=O)N(C(=O)N2C)C
The compound's three-dimensional structure can be analyzed using molecular modeling software to predict interactions with biological targets.
The compound may undergo various chemical reactions typical of purines and their derivatives:
Understanding these reaction pathways is crucial for predicting the compound's stability and reactivity in biological systems.
The mechanism of action for 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione likely involves interaction with specific receptors or enzymes in cellular pathways.
Research indicates that similar compounds can act as modulators of adenosine receptors or influence cyclic nucleotide levels within cells. This suggests potential roles in signaling pathways related to inflammation or neuroprotection.
The physical properties of this compound include:
Chemical properties such as solubility and stability are influenced by the substituents on the purine base. These properties are essential for determining the compound's behavior in biological assays.
7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione has potential applications in:
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: 14680-51-4